molecular formula C6H5F7O3 B11762379 Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate

Cat. No.: B11762379
M. Wt: 258.09 g/mol
InChI Key: SIDYRSGKVRLFRA-UHFFFAOYSA-N
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Description

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate is a fluorinated organic compound with the molecular formula C6H5F7O3. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate typically involves the reaction of ethyl propionate with fluorinating agents under controlled conditions. One common method includes the use of trifluoromethoxy reagents and tetrafluoroethylene in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the highly reactive fluorinating agents. Safety measures are crucial due to the potential hazards associated with fluorine compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or partially fluorinated compounds.

Scientific Research Applications

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

    Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in enzyme inhibition assays.

    Medicine: Research into its potential therapeutic applications is ongoing, including its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the inhibition of specific enzymes or the modification of biological pathways. The compound’s high electronegativity and stability contribute to its effectiveness in these roles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate is unique due to its combination of multiple fluorine atoms and the trifluoromethoxy group. This structure imparts high stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O3/c1-2-15-3(14)4(7,5(8,9)10)16-6(11,12)13/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDYRSGKVRLFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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